![molecular formula C13H12ClN3O4 B2614994 dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895650-44-9](/img/structure/B2614994.png)
dimethyl 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the carboxylate groups, and the attachment of the 3-chloro-2-methylphenyl group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the esterified carboxylate groups, and the 3-chloro-2-methylphenyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester groups could be hydrolyzed to form carboxylic acids, or the triazole ring could participate in various cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester groups could make the compound relatively polar, while the aromatic ring could contribute to its stability .Scientific Research Applications
- Researchers have investigated the antiproliferative potential of this compound against cancer cells. For instance, it was evaluated against MDA-MB-231 cells (a type of breast cancer cells) using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay . Further studies could explore its efficacy against other cancer cell lines.
- A novel study examined the neurotoxic effects of this pyrazoline derivative on rainbow trout alevins (Oncorhynchus mykiss). Researchers assessed its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE inhibition can lead to behavioral changes and impaired movement. Investigating such effects provides insights into potential applications in neurobiology and ecotoxicology .
- Pyrazolines, including this compound, have demonstrated antibacterial and antifungal activities. Researchers have reported their effectiveness against various pathogens, making them promising candidates for drug development .
- Oxidative stress plays a crucial role in various diseases. This compound’s antioxidant properties could be explored further. Understanding its ability to scavenge free radicals and protect cellular components may have implications for health and disease prevention .
- The synthesized derivative has been investigated for its binding interactions with DNA. Studies evaluated binding constants, site size, and Gibbs free energy changes. Such research contributes to our understanding of potential applications in drug design and gene therapy .
- Pyrazolines have been studied for their anticonvulsant effects. Investigating whether this compound exhibits similar properties could provide valuable insights for treating epilepsy and related conditions .
Antiproliferative Activity Against Cancer Cells
Neurotoxicity and Behavioral Effects
Antibacterial and Antifungal Properties
Antioxidant Potential
DNA Binding Interactions
Anticonvulsant Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl 1-(3-chloro-2-methylphenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-7-8(14)5-4-6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWWIMBMQKOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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